molecular formula C13H19FN2O B4963778 N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine

N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine

Numéro de catalogue B4963778
Poids moléculaire: 238.30 g/mol
Clé InChI: GEDSDBPCQKIMLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine, commonly known as FMISO, is a radiopharmaceutical compound used in medical imaging. It is a positron emission tomography (PET) tracer that is used to detect hypoxia, or low oxygen levels, in tissue. FMISO is a promising tool for the diagnosis and treatment of cancer, as hypoxia is a common characteristic of solid tumors.

Mécanisme D'action

FMISO is a radiopharmaceutical compound that emits positrons, which are detected by N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine scanners. It is taken up by cells in hypoxic tissue and binds to intracellular macromolecules, such as proteins and DNA. The binding of FMISO to these molecules is irreversible, which allows for the detection of hypoxic tissue even after the tracer has been cleared from the body.
Biochemical and Physiological Effects
FMISO is a relatively safe compound with minimal side effects. It is eliminated from the body primarily through the kidneys and has a half-life of approximately 2 hours. FMISO does not have any known pharmacological activity and does not affect normal tissue oxygenation.

Avantages Et Limitations Des Expériences En Laboratoire

FMISO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and labeled with a positron-emitting isotope. It is also selective for hypoxic tissue, which allows for the detection of specific biological processes. However, FMISO has some limitations, including its short half-life, which limits the time window for imaging, and its limited availability, which can make it difficult to obtain for research purposes.

Orientations Futures

There are several future directions for the use of FMISO in medical research. One area of interest is the use of FMISO to guide radiation therapy for cancer treatment. By identifying hypoxic regions within tumors, radiation therapy can be targeted to these areas to improve treatment outcomes. Another area of interest is the development of new N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine tracers that can target specific biological processes in cancer cells. FMISO has provided a foundation for the development of these tracers and has the potential to be used in combination with other tracers for more comprehensive imaging. Finally, FMISO can be used to investigate the role of hypoxia in other diseases and conditions, such as ischemic heart disease and stroke. These future directions have the potential to significantly improve our understanding of disease processes and improve patient outcomes.
Conclusion
FMISO is a radiopharmaceutical compound that is used to detect hypoxia in tissue. It has several advantages for use in medical research, including its selectivity for hypoxic tissue and its relative safety. FMISO has been used to investigate the role of hypoxia in cancer and has the potential to be used in other diseases and conditions. The future directions for FMISO research are promising and have the potential to significantly improve patient outcomes.

Méthodes De Synthèse

FMISO is synthesized by reacting 4-fluoroacetophenone with 2-bromo-1-methylethylamine to form 2-(4-fluorophenyl)-1-methylethylamine. This compound is then reacted with morpholine to form FMISO. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

Applications De Recherche Scientifique

FMISO is primarily used in medical imaging to detect hypoxia in tissue. It can be used to identify the presence and extent of hypoxia in solid tumors, which is a common characteristic of cancer. This information can be used to guide treatment decisions and monitor the effectiveness of treatment. FMISO has also been used in research to investigate the role of hypoxia in various diseases and conditions.

Propriétés

IUPAC Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-11(15-16-6-8-17-9-7-16)10-12-2-4-13(14)5-3-12/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSDBPCQKIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.